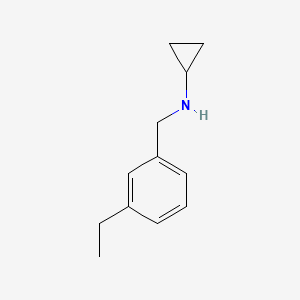
Cyclopropyl m-ethylbenzylamine
Cat. No. B8306806
M. Wt: 175.27 g/mol
InChI Key: MKPLUXPGQSJZPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07727997B2
Procedure details


The Boc-bromobenzyl amine 10 (26.8 g, 94.03 mmol), and PddfPdC12 (816 mg, 0.38 mmol, 0.004 eq) were mixed together in anhydrous THF (300 mL) and aqueous K3PO4 (100 mL of 2.0 M). To this red solution was added triethylborane (100 ml of 1.0 M in THF, 100 mmol). The solution turned black and was refluxed for 4 hours. GC/MS indicated the reaction was complete. The solution was poured into a separatory funnel and the aqueous layer separated. The organic layer was collected and solvent removed to a volume of 100 mL. Ethyl acetate/ hexanes (300 mL of 1:1) were added and the solution was extracted with 1N HCl (1×100 mL), sodium bicarbonate (2×100 mL) and brine (1×100 mL). The solution was dried over sodium sulfate and vacuum filtered through a bed of silica gel (125 ml of silica). The solvent was removed at reduced pressure to afford 20.6 grams of 11 as light yellow oil.
Name
Boc-bromobenzyl amine
Quantity
26.8 g
Type
reactant
Reaction Step One


Name
K3PO4
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers


|
REACTION_CXSMILES
|
[C:1]([N:8](Br)[CH2:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)(OC(C)(C)C)=O.[O-]P([O-])([O-])=O.[K+].[K+].[K+].[CH2:25](B(CC)CC)[CH3:26].[CH2:32]1COC[CH2:33]1>>[CH:1]1([NH:8][CH2:9][C:10]2[CH:11]=[CH:12][CH:13]=[C:14]([CH2:32][CH3:33])[CH:15]=2)[CH2:26][CH2:25]1 |f:1.2.3.4|
|
Inputs


Step One
|
Name
|
Boc-bromobenzyl amine
|
|
Quantity
|
26.8 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(OC(C)(C)C)N(CC1=CC=CC=C1)Br
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1CCOC1
|
Step Two
|
Name
|
K3PO4
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
|
Step Three
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)B(CC)CC
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was refluxed for 4 hours
|
|
Duration
|
4 h
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The solution was poured into a separatory funnel
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the aqueous layer separated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic layer was collected
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
solvent removed to a volume of 100 mL
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Ethyl acetate/ hexanes (300 mL of 1:1) were added
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the solution was extracted with 1N HCl (1×100 mL), sodium bicarbonate (2×100 mL) and brine (1×100 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The solution was dried over sodium sulfate and vacuum
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered through a bed of silica gel (125 ml of silica)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was removed at reduced pressure
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(CC1)NCC1=CC(=CC=C1)CC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 20.6 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

